molecular formula C10H10O3 B1335147 Isochroman-1-carboxylic acid CAS No. 13328-85-3

Isochroman-1-carboxylic acid

Cat. No. B1335147
CAS RN: 13328-85-3
M. Wt: 178.18 g/mol
InChI Key: ZHCPCHSZBGPHCK-UHFFFAOYSA-N
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Description

Isochroman-1-carboxylic acid (ICA) is a naturally occurring compound found in a variety of plants and fungi. It is an important intermediate in the biosynthesis of several secondary metabolites, and has been the subject of numerous scientific studies. In

Mechanism of Action

Target of Action

Isochroman-1-carboxylic acid is a complex molecule that interacts with various targets in the body. It’s known that carboxylic acid moieties, like the one present in this compound, play a significant role in pharmaceuticals and agrochemicals .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to various biochemical changes. One such interaction is the Pd-catalysed C–H functionalisation of free carboxylic acids . This process has drawn significant attention due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals .

Biochemical Pathways

The biochemical pathways affected by this compound are complex and multifaceted. One key pathway involves the asymmetric synthesis of isochromanone derivatives through a Z-selective-1,3-OH insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides . This process is facilitated by the combination of achiral dirhodium salts and chiral N, N′-dioxide–metal complexes .

Pharmacokinetics

The asymmetric synthesis of isochromanone derivatives, a process in which this compound is involved, has been efficiently realized . This suggests that the compound may have favorable bioavailability, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, the compound has been used in the acylation of amines in natural and modified cephalosporin and penicillin β-lactams, producing compounds that exhibited in vitro antibiotic activity against pathogenic microorganisms .

Future Directions

Future research could explore the electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols . Additionally, the development of unconventional and much milder strategies through exploration of catalytic modes is extremely important for the transformation of aryl carboxylic acids .

Biochemical Analysis

Biochemical Properties

Isochroman-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of α-alkoxy isochroman derivatives. These reactions are facilitated by electrochemical α-C(sp3)–H/O–H cross-coupling reactions in the presence of benzoic acid . This compound interacts with enzymes and proteins involved in these reactions, such as benzoic acid, which aids in the electro-oxidation process and increases product yield . The nature of these interactions is primarily catalytic, enhancing the efficiency of the biochemical reactions.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of α-alkoxy isochroman derivatives suggests its involvement in modifying cellular functions by altering the chemical environment within cells . These modifications can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound participates in electrochemical α-C(sp3)–H/O–H cross-coupling reactions, where it undergoes oxidation facilitated by benzoic acid . This process involves the formation of α-alkoxy isochroman derivatives, which can further interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can be synthesized and stored under specific conditions to maintain its stability . Over time, the compound may degrade, leading to a decrease in its efficacy in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing biochemical reactions and modifying cellular functions. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into α-alkoxy isochroman derivatives . These metabolic pathways are crucial for the compound’s role in biochemical reactions, as they determine the efficiency and yield of the desired products. The compound’s effects on metabolic flux and metabolite levels are also significant, as they influence the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported across cell membranes and distributed to specific cellular compartments where it exerts its effects . Transporters and binding proteins may facilitate this process, ensuring that the compound reaches its target sites within cells.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

properties

IUPAC Name

3,4-dihydro-1H-isochromene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCPCHSZBGPHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390106
Record name Isochroman-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13328-85-3
Record name Isochroman-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper in relation to isochroman-1-carboxylic acid?

A1: The research paper focuses on the synthesis of diamides utilizing this compound as a starting material []. It explores the reaction conditions and methods for successfully converting this compound into various diamide derivatives. The study primarily focuses on the synthetic methodology and characterization of the resulting diamides, rather than exploring the biological activity or applications of these compounds.

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